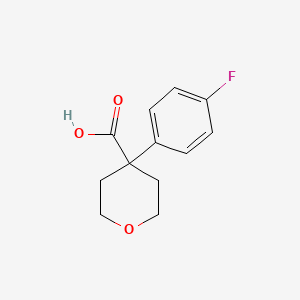

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDQOEWLBCCFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424428 | |

| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473706-11-5 | |

| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a probable synthetic pathway, experimental protocols, and expected analytical characterization data.

Introduction

This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a common scaffold in numerous biologically active molecules. The presence of a fluorophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This guide outlines a practical synthetic approach and the analytical methods required for its characterization.

Synthesis Pathway

A plausible and efficient two-step synthesis for this compound is proposed. The synthesis commences with the alkylation of 4-fluorophenylacetonitrile with bis(2-chloroethyl) ether to form the key intermediate, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on established chemical methodologies for similar transformations and may require optimization for specific laboratory conditions.

Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (Intermediate)

Materials:

-

4-Fluorophenylacetonitrile

-

Bis(2-chloroethyl) ether

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetonitrile (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Synthesis of this compound

Materials:

-

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

-

Concentrated sulfuric acid or sodium hydroxide

-

Water

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (for acidification if using basic hydrolysis)

Procedure (Acid Hydrolysis):

-

To a solution of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux (approximately 100-110 °C).

-

Stir the reaction mixture for 6-12 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10-12 (br s, 1H, -COOH), 7.3-7.5 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.8-4.0 (m, 2H, -OCH₂-), 3.6-3.8 (m, 2H, -OCH₂-), 2.0-2.2 (m, 2H, -CH₂-), 1.8-2.0 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~180 (-COOH), ~162 (d, J=245 Hz, C-F), ~138 (d, J=3 Hz), ~128 (d, J=8 Hz), ~115 (d, J=21 Hz), ~65 (-OCH₂-), ~45 (quaternary C), ~35 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ν: ~3300-2500 (broad, O-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1220 (C-F stretch), ~1100 (C-O stretch) |

| Mass Spectrometry (ESI-) | m/z: 223.08 [M-H]⁻ |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Overall experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on well-established organic transformations. The detailed protocols and expected characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the production and verification of this important chemical entity for further investigation.

A Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Introduction

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyran ring system. This structural motif is of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is often employed as a saturated, non-planar bioisostere for phenyl groups or other cyclic systems to improve physicochemical properties such as solubility and metabolic stability. The presence of a carboxylic acid group provides a handle for salt formation and introduces a key hydrogen bond donor/acceptor site, while the fluorophenyl moiety can influence metabolic stability, binding affinity, and lipophilicity.

This document provides a technical overview of the known physicochemical properties of this compound, details common experimental protocols for their determination, and presents logical workflows relevant to its characterization.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and computed or supplier-provided data.

| Property | Value | Source |

| IUPAC Name | 4-(4-fluorophenyl)oxane-4-carboxylic acid | - |

| CAS Number | 473706-11-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃FO₃ | [2][3] |

| Molecular Weight | 224.23 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| LogP (Octanol-Water) | 1.18 | [3] |

| Rotatable Bonds | 2 | [3] |

Experimental Protocols for Characterization

While specific experimental reports for this compound are scarce, the following sections detail standard, robust methodologies for determining key physicochemical parameters relevant to its structure.

Determination of pKa (Ionization Constant)

The pKa is a critical parameter that influences a compound's solubility, absorption, distribution, and target engagement. For a carboxylic acid like the title compound, potentiometric titration is a highly accurate and standard method.[5]

Method: Potentiometric Titration

-

Preparation:

-

A standard solution of the compound (e.g., 1-10 mM) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) if solubility is limited.[6]

-

The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[6]

-

Standardized titrants of 0.1 M HCl and 0.1 M NaOH are prepared.[6]

-

The pH meter and electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[6]

-

-

Titration Procedure:

-

A known volume of the sample solution is placed in a thermostatted vessel and stirred continuously.

-

To determine the pKa of the carboxylic acid, the solution is first acidified with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the analyte is fully protonated.[6]

-

The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.[6]

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate until the pH reading is stable.[6]

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

-

The equivalence point is identified as the point of maximum slope on the curve (the inflection point).[5]

-

The pKa is equal to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base.[7] The analysis is repeated multiple times (minimum of three) to ensure reproducibility.[6]

-

Determination of LogP (Lipophilicity)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a fundamental measure of a compound's lipophilicity, affecting its permeability, protein binding, and overall pharmacokinetic profile.

Method 1: Shake-Flask Method

This is considered the "gold standard" for LogP determination due to its direct measurement approach.[8]

-

Preparation:

-

High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

A stock solution of the compound is prepared in one of the phases.

-

-

Partitioning:

-

A precise volume of the stock solution is added to a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously until equilibrium is reached (this can take from minutes to hours).[8]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Quantification:

-

The concentration of the compound in both the n-octanol and aqueous phases is determined accurately.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable quantification method.[9]

-

The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.[10]

-

Method 2: ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR offers a powerful and direct method for determining LogP, which can be particularly useful for compounds that lack a UV chromophore or are difficult to analyze by other means.[11]

-

Principle: This method relies on adding a fluorinated reference compound with a known LogP value to the partitioning system. The LogP of the target compound is determined by comparing the ¹⁹F NMR signal integrals of the target and reference compounds in each phase.[11]

-

Procedure:

-

The target compound and a fluorinated reference standard are dissolved in the n-octanol/water system.

-

The system is equilibrated as in the shake-flask method.

-

Aliquots are taken from both the n-octanol and aqueous layers.[11]

-

¹⁹F NMR spectra are acquired for all four samples (target and reference in each phase).

-

-

Data Analysis:

-

The intensity of the fluorine peaks is proportional to the compound's concentration.[11]

-

By comparing the integral ratios of the target compound to the reference compound in both phases, the partition coefficient (P) and subsequently the LogP of the target compound can be calculated using established equations.[11]

-

Workflow Visualizations

The following diagrams illustrate logical workflows for the physicochemical characterization of a novel chemical entity like this compound.

Caption: General workflow for the physicochemical profiling of a new chemical entity.

References

- 1. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5 [amp.chemicalbook.com]

- 2. 473706-11-5 | MFCD08144103 | this compound [aaronchem.com]

- 3. Hit2Lead | this compound | CAS# 473706-11-5 | MFCD08144103 | BB-4014951 [hit2lead.com]

- 4. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5 [amp.chemicalbook.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. byjus.com [byjus.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and outlines standardized protocols for its empirical analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, this document serves as a robust predictive framework and methodological guide for researchers undertaking its synthesis or analysis.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on the correlation of predicted spectroscopic data with experimentally obtained results. Based on its molecular structure, the following mass spectrometry and NMR signals are anticipated.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. For a molecule with the formula C₁₂H₁₃FO₃, the following data are expected.

| Parameter | Predicted Value | Ion Mode |

| Molecular Weight | 224.23 g/mol | - |

| Exact Mass (Monoisotopic) | 224.08487 Da | - |

| [M+H]⁺ | 225.09270 Da | Positive ESI |

| [M-H]⁻ | 223.07704 Da | Negative ESI |

| [M+Na]⁺ | 247.07464 Da | Positive ESI |

Table 1: Predicted Mass Spectrometry Data for C₁₂H₁₃FO₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The tetrahydropyran ring protons are diastereotopic, meaning they are chemically non-equivalent and will likely appear as complex multiplets.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| Aromatic (ortho to F) | 7.10 - 7.30 | Triplet (approx.) | 2H |

| Aromatic (meta to F) | 7.40 - 7.60 | Doublet of doublets | 2H |

| Tetrahydropyran (-O-CH₂-, axial/equatorial) | 3.60 - 4.00 | Multiplet | 4H |

| Tetrahydropyran (-C-CH₂-, axial/equatorial) | 2.00 - 2.50 | Multiplet | 4H |

Table 2: Predicted ¹H-NMR Data (referenced to TMS, typically in CDCl₃ or DMSO-d₆).

¹³C-NMR Spectroscopy: The carbon NMR spectrum will distinguish between the aromatic, aliphatic, and carbonyl carbons. Due to the fluorine atom, the aromatic carbon signals will exhibit C-F coupling.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 175 - 185 | |

| Aromatic (C -F) | 160 - 165 | Doublet, large ¹JCF |

| Aromatic (C -C(COOH)) | 138 - 142 | Doublet, small JCF |

| Aromatic (C H, meta to F) | 128 - 132 | Doublet, small JCF |

| Aromatic (C H, ortho to F) | 115 - 118 | Doublet, ²JCF |

| Quaternary (C -COOH) | 40 - 50 | |

| Tetrahydropyran (-O-C H₂-) | 60 - 65 | |

| Tetrahydropyran (-C-C H₂-) | 30 - 40 |

Table 3: Predicted ¹³C-NMR Data (referenced to TMS, typically in CDCl₃ or DMSO-d₆).

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality NMR and MS data for novel small molecules like this compound.

NMR Sample Preparation and Analysis

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄).[1] For carboxylic acids, DMSO-d₆ is often preferred to ensure the observation of the acidic proton.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[1]

-

Transfer: Carefully transfer the solution into a standard 5 mm NMR tube.[2]

-

Analysis: Insert the NMR tube into the spectrometer. The instrument will perform locking and shimming procedures using the deuterium signal from the solvent. Acquire standard 1D spectra (¹H, ¹³C) and consider 2D experiments (e.g., COSY, HSQC) for unambiguous assignment of complex signals.

ESI-MS Sample Preparation and Analysis

-

Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or water.[3]

-

Working Solution: Create a dilute working solution by taking 10 µL of the stock solution and diluting it with 1 mL of a suitable ESI solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture). The final concentration should be around 10 µg/mL.[3]

-

Additives (Optional): To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) can be added to the working solution.[4]

-

Sample Introduction: The final solution should be clear and free of particulates.[3] Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[5]

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species, which provides comprehensive molecular weight confirmation.

Visualization of Analytical Workflow

The logical process for the complete structural elucidation of a novel compound involves a synergistic use of mass spectrometry and NMR spectroscopy. The following diagram illustrates this workflow.

Caption: Workflow for structural elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of derivatives based on the 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid core structure. This class of compounds has demonstrated significant potential in oncology, with derivatives showing potent and selective inhibition of key cellular targets. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and development of novel therapeutics.

Core Biological Activities and Associated Derivatives

Derivatives of this compound have been investigated for several biological activities, most notably as anticancer agents. Two distinct sub-classes of derivatives have emerged with different mechanisms of action:

-

Spirooxindole Derivatives as MDM2 Inhibitors: A prominent group of derivatives incorporates the tetrahydropyran moiety into a complex spirooxindole scaffold. These compounds have been identified as highly potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in cancer pathogenesis.

-

4H-Pyran Derivatives as Cytotoxic Agents: Another series of derivatives, based on a 4H-pyran core, has demonstrated significant cytotoxic activity against various cancer cell lines, including human colorectal carcinoma (HCT-116). Their mechanism of action is linked to the induction of apoptosis.

Quantitative Biological Data

The biological activity of these derivatives has been quantified through various assays, with the key data summarized in the tables below.

Table 1: MDM2 Binding Affinity of Spirooxindole Derivatives

| Compound ID | Modification | Kᵢ (nM) |

| 11 | Replacement of cyclohexyl with 4-tetrahydro-2H-pyran | 75.9[1] |

| 16 | Insertion of a nitrogen into the 3-chloro-2-fluorophenyl substituent | 77[2] |

| 17 | Pyridinyl oxindole group | 13-14 |

| 18 | Pyridinyl oxindole group | 13-14 |

| 19 | Pyrimidinyl oxindole group | 13-14 |

| 31 | Terminal carboxylic acid modification | < 1[1] |

| 32 | Terminal carboxylic acid modification | < 1[1] |

| 33 | Terminal carboxylic acid modification | < 1[1] |

| 55 | Replacement of benzoic acid with bicyclo[1.1.1]pentane-1-carboxylic acid | < 1 (IC₅₀ = 6.4 nM)[2][3] |

| 60 (AA-115/APG-115) | Optimized bicyclo[2.2.2]octane-1-carboxylic acid modification | < 1[2][3][4][5] |

Note: Kᵢ values represent the inhibition constant, a measure of the binding affinity of a compound to its target. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Cytotoxicity of 4H-Pyran Derivatives against HCT-116 Cells

| Compound ID | IC₅₀ (µM) |

| 4d | 75.1[6][7] |

| 4k | 85.88[6][7] |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Mechanisms of Action

The biological effects of these derivatives are mediated through distinct signaling pathways.

MDM2-p53 Signaling Pathway

The spirooxindole derivatives function by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. By inhibiting this interaction, these compounds stabilize p53, allowing it to transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and DNA repair.

Caption: MDM2-p53 signaling pathway and the inhibitory action of spirooxindole derivatives.

Caspase-3 Mediated Apoptosis

The cytotoxic 4H-pyran derivatives induce apoptosis in cancer cells through the activation of caspase-3. Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Caption: Caspase-3 mediated apoptotic pathway induced by 4H-pyran derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

MDM2 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization-based MDM2 binding assay.

Methodology:

-

Reagents:

-

Recombinant human MDM2 protein (residues 1-118).

-

A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., FAM-PMPLSQLERL).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA).

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

A mixture of MDM2 protein (final concentration ~2 nM) and the fluorescent peptide (final concentration ~1 nM) in assay buffer is prepared.

-

Serial dilutions of the test compounds are added to the wells of a 384-well microplate.

-

The MDM2/peptide mixture is added to the wells containing the test compounds.

-

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader (excitation at 485 nm, emission at 535 nm).

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the test compound concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the 4H-pyran derivatives on cancer cell lines.

Methodology:

-

Cell Culture:

-

HCT-116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Caspase-3 Activity Assay

This assay measures the activation of caspase-3 in cells treated with the 4H-pyran derivatives.

Methodology:

-

Cell Treatment:

-

HCT-116 cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

Cells are harvested and lysed to release the cellular contents, including caspases.

-

-

Caspase-3 Activity Measurement:

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Cleavage of the substrate by active caspase-3 releases a fluorescent group (AMC).

-

The fluorescence is measured over time using a fluorometer (excitation at 380 nm, emission at 460 nm).

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

-

Results are typically expressed as a fold-change in activity compared to untreated control cells.

-

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective anticancer agents. The spirooxindole derivatives represent a promising class of MDM2 inhibitors with the potential to restore p53 function in tumors. Concurrently, the 4H-pyran derivatives demonstrate significant cytotoxic activity through the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of these promising therapeutic candidates.

References

- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

Unlocking Pancreatic Potential: The Mechanism of Action of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Analogs as GPR40 Modulators

For Immediate Release

A Deep Dive into the G-Protein Coupled Receptor 40 (GPR40) and the Therapeutic Promise of a Novel Compound Class

This technical guide offers an in-depth exploration of the mechanism of action of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid analogs as potent and selective modulators of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM).

GPR40 has emerged as a highly promising target for the treatment of T2DM due to its unique glucose-dependent mechanism for stimulating insulin secretion. Analogs of this compound represent a key chemical scaffold in the development of GPR40 agonists. This guide will elucidate their mechanism of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation.

The GPR40 Signaling Cascade: A Dual-Pronged Approach to Insulin Secretion

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1] Its activation by endogenous long-chain fatty acids or synthetic agonists initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[2][3] The mechanism of action of this compound analogs as GPR40 agonists can be primarily attributed to the activation of the Gαq/11 signaling pathway, with some agonists also demonstrating the ability to engage the Gαs pathway.[4]

The Predominant Gαq/11 Pathway

Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the Gαq/11 subunit of the heterotrimeric G-protein.[2] This initiates a series of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[2]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This results in a transient increase in intracellular calcium concentration.

-

Potentiation of Insulin Secretion: The elevated cytoplasmic calcium levels, in the presence of high glucose, amplify the signaling cascade that leads to the exocytosis of insulin-containing granules from the pancreatic β-cells.[1][2]

The Accessory Gαs Pathway

Certain potent GPR40 agonists, often referred to as "full agonists," can also couple to the Gαs protein subunit.[4] This activation leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[1] Elevated cAMP levels further enhance insulin secretion through protein kinase A (PKA)-dependent and independent mechanisms, contributing to a more robust overall response.

Quantitative Analysis of Analog Activity

The potency and efficacy of this compound analogs are typically determined through a series of in vitro assays. The following tables summarize representative data for analogous compounds, highlighting key structure-activity relationships. While specific data for the named compound series is proprietary or dispersed across patent literature, the presented data for structurally related GPR40 agonists with tetrahydropyran or spirocyclic moieties illustrate the typical range of activities observed.

Table 1: In Vitro Potency of GPR40 Agonists in Calcium Flux Assays

| Compound ID | Core Structure | EC50 (nM) | Efficacy (% of control) |

| Analog A | Phenylpropanoic Acid | 150 | 85 |

| Analog B | Tetrahydropyran | 50 | 95 |

| Analog C | Spirocyclic Tetrahydropyran | 15 | 100 |

Table 2: In Vitro Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) Assays

| Compound ID | Concentration (µM) | Fold Increase in Insulin Secretion (vs. high glucose alone) |

| Analog A | 1 | 1.8 |

| Analog B | 1 | 2.5 |

| Analog C | 1 | 3.2 |

Data are representative and compiled from various sources for illustrative purposes.

Detailed Experimental Protocols

The characterization of this compound analogs as GPR40 agonists involves a standardized set of in vitro and in vivo experiments.

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

-

Objective: To measure the ability of a compound to stimulate calcium release downstream of Gαq activation.

-

Cell Line: HEK293 or CHO cells stably expressing human GPR40.

-

Methodology:

-

Cells are seeded in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Compounds are added at various concentrations.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored using a fluorescence plate reader (e.g., FLIPR).

-

EC50 values are calculated from the dose-response curves.

-

2. Inositol Monophosphate (IP1) Accumulation Assay

-

Objective: To quantify the accumulation of a downstream product of PLC activation.

-

Cell Line: HEK293 or CHO cells stably expressing human GPR40.

-

Methodology:

-

Cells are plated and incubated with the test compounds in the presence of LiCl (to inhibit IP1 degradation).

-

Following incubation, cells are lysed.

-

The amount of accumulated IP1 is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

-

EC50 values are determined from the resulting dose-response curves.

-

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To assess the functional effect of the compounds on insulin secretion from pancreatic β-cells.

-

System: Isolated primary pancreatic islets (mouse, rat, or human) or insulin-secreting cell lines (e.g., MIN6, INS-1E).

-

Methodology:

-

Islets or cells are pre-incubated in a low-glucose buffer.

-

They are then incubated with a buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.

-

After the incubation period, the supernatant is collected.

-

The concentration of secreted insulin is measured by ELISA or radioimmunoassay.

-

The potentiation of GSIS by the compound is calculated relative to the high-glucose control.

-

In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT)

-

Objective: To evaluate the effect of the compound on glucose disposal in an animal model of T2DM.

-

Animal Model: Diet-induced obese mice or Zucker diabetic fatty rats.

-

Methodology:

-

Animals are fasted overnight.

-

The test compound or vehicle is administered orally.

-

After a set period, a glucose bolus is administered orally.

-

Blood glucose levels are measured at various time points post-glucose administration.

-

The area under the curve (AUC) for blood glucose is calculated to determine the improvement in glucose tolerance.

-

Conclusion

Analogs of this compound represent a promising class of GPR40 agonists with the potential for the treatment of type 2 diabetes. Their mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gαq/11 pathway, offers a therapeutic advantage by minimizing the risk of hypoglycemia. The continued exploration of the structure-activity relationships within this chemical series, guided by the robust in vitro and in vivo assays outlined in this guide, will be crucial in advancing these compounds toward clinical development.

References

- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salt forms of [R-(R*,R*)]-2-(4-fluorophenyl)-beta, delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid - Patent US-2009048453-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has emerged as a key structural motif and a versatile building block in the synthesis of complex, biologically active molecules. Its unique combination of a rigid tetrahydropyran scaffold, a chemically stable fluorophenyl group, and a reactive carboxylic acid handle makes it an attractive starting point for the design of compounds targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of MDM2 inhibitors for cancer therapy and as a crucial intermediate in the synthesis of the blockbuster drug, Atorvastatin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in drug design and synthesis. While extensive experimental data for this compound is not widely published, key parameters can be inferred from its structure and data available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 473706-11-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃FO₃ | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| LogP (calculated) | 1.18 | [2] |

| Purity | >95% (typical) | [2] |

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

This step would likely involve the reaction of a suitable tetrahydropyran precursor with a 4-fluorophenyl nucleophile in the presence of a cyanide source. A potential method could be the reaction of tetrahydropyran-4-one with 4-fluorophenylmagnesium bromide followed by treatment with a cyanide-containing reagent.

Step 2: Hydrolysis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile to this compound

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]

-

Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the carboxylic acid can be isolated by extraction and subsequent purification.[4]

-

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3] This initially forms the carboxylate salt, which is then neutralized with a strong acid to yield the final carboxylic acid product.

Applications in Drug Discovery and Development

This compound serves as a critical building block in the synthesis of high-value pharmaceutical agents. Its rigid scaffold allows for the precise positioning of pharmacophoric elements, while the fluorophenyl group can enhance metabolic stability and binding interactions.

Intermediate in the Synthesis of Atorvastatin (Lipitor®)

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. The synthesis of a key intermediate for Atorvastatin involves a Paal-Knorr pyrrole synthesis.[5][6][7][8][9] While this compound itself is not directly used in the final Paal-Knorr condensation, a structurally related precursor derived from it is a key component. The tetrahydropyran ring in this context is part of a more complex side chain that is ultimately incorporated into the final drug structure.

The Paal-Knorr reaction is a classic method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine. In the context of Atorvastatin synthesis, a complex 1,4-dione is reacted with a chiral amine to construct the central pyrrole ring with the desired stereochemistry.

Caption: Paal-Knorr synthesis of a key Atorvastatin intermediate.

Building Block for MDM2 Inhibitors

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The development of small molecule inhibitors that block the MDM2-p53 interaction is a promising strategy in cancer therapy.

This compound is a crucial component in the synthesis of a class of potent spirooxindole-based MDM2 inhibitors. The tetrahydropyran-carboxamide moiety, derived from the building block, often occupies a key binding pocket on the MDM2 protein, contributing significantly to the overall binding affinity of the inhibitor.

The general workflow for the synthesis of these inhibitors involves the coupling of the this compound with a spirooxindole core.

Caption: General workflow for synthesizing spirooxindole MDM2 inhibitors.

The inhibition of the MDM2-p53 interaction by these compounds leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Caption: Inhibition of the MDM2-p53 pathway by spirooxindole inhibitors.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its structural features provide a robust platform for the development of complex molecules with significant therapeutic potential. The successful application of this building block in the synthesis of intermediates for Atorvastatin and as a key component of potent MDM2 inhibitors highlights its importance in medicinal chemistry. Further exploration of derivatives based on this scaffold is likely to yield novel drug candidates for a variety of diseases. The development of a detailed and optimized synthesis for this building block would be of significant value to the broader scientific community.

References

- 1. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Hit2Lead | this compound | CAS# 473706-11-5 | MFCD08144103 | BB-4014951 [hit2lead.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5 [amp.chemicalbook.com]

- 5. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and role in the development of therapeutic agents.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a 4-fluorophenyl group and a carboxylic acid moiety. Its structural rigidity and the presence of the fluorophenyl group make it a valuable building block in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of final drug molecules. The fluorophenyl group, in particular, can enhance metabolic stability and binding affinity to target proteins.

This intermediate is of significant interest in the development of drugs targeting a range of therapeutic areas. Notably, tetrahydropyran rings are found in various bioactive molecules and can serve as important pharmacophoric elements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 473706-11-5 |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and other organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a tetrahydropyran ring followed by the hydrolysis of a nitrile intermediate. A plausible and commonly employed synthetic route is outlined below.

Synthetic Pathway Overview

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of the target compound.

Step 1: Synthesis of 4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran

This step involves the alkylation of 4-fluorophenylacetonitrile with bis(2-chloroethyl) ether in the presence of a strong base.

-

Materials:

-

4-Fluorophenylacetonitrile

-

Bis(2-chloroethyl) ether

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(4-fluorophenyl)-4-cyanotetrahydro-2H-pyran.

-

Step 2: Hydrolysis of 4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran to this compound

The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

-

Materials:

-

4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran

-

Sulfuric acid (concentrated) or Sodium hydroxide

-

Water

-

Dichloromethane or Ethyl acetate

-

Hydrochloric acid (for acidification if using basic hydrolysis)

-

-

Procedure (Acidic Hydrolysis):

-

To a solution of 4-(4-fluorophenyl)-4-cyanotetrahydro-2H-pyran (1.0 equivalent) in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the mixture to reflux (approximately 100-110 °C).

-

Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Yields and purity are dependent on reaction scale and purification efficiency.

| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1 | 4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran | 60-75 | >95 |

| 2 | This compound | 80-90 | >98 |

Role as a Pharmaceutical Intermediate

This compound is a key building block for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.

One notable application is in the synthesis of potent and selective inhibitors of the MDM2-p53 interaction. The tetrahydropyran scaffold can be incorporated into the inhibitor structure to occupy specific binding pockets of the MDM2 protein, leading to the restoration of p53 tumor suppressor activity.

Illustrative Experimental Workflow for Drug Candidate Synthesis

Figure 2: A generalized workflow illustrating the use of the title compound in amide synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The presence of the fluorophenyl and carboxylic acid functionalities, combined with the rigid tetrahydropyran core, provides a unique scaffold for the design and synthesis of novel therapeutic agents with improved properties. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

The Enigmatic Molecule: An Exploration of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

An In-depth Technical Guide on a Compound Shrouded in Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the discovery, development, and dedicated biological application of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a singular therapeutic agent. This guide, therefore, provides a comprehensive overview of the synthesis of its core structures and discusses the significance of its constituent chemical moieties—the tetrahydropyran ring and the 4-fluorophenyl group—in the broader context of drug discovery and development. The experimental protocols and diagrams presented are illustrative and based on general methodologies for similar chemical entities, intended to serve as a foundational resource in the absence of specific data for the title compound.

Introduction: Deconstructing the Core Components

The structure of this compound combines two key pharmacophores that are prevalent in medicinal chemistry: the tetrahydropyran (THP) ring and a 4-fluorophenyl group. The THP moiety, a saturated six-membered oxygen-containing heterocycle, is often utilized as a bioisostere for cyclohexane or piperidine rings to improve physicochemical properties such as solubility and metabolic stability. The 4-fluorophenyl group is a common substituent in drug candidates, where the fluorine atom can enhance binding affinity, modulate metabolic pathways, and improve pharmacokinetic profiles.

While the specific biological target and therapeutic rationale for this particular combination remain undefined in accessible literature, its structural alerts suggest potential for interaction with a variety of biological targets.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related tetrahydropyran-4-carboxylic acids and the introduction of aryl groups at the C4 position. A general, commercially viable synthesis for the parent tetrahydropyran-4-carboxylic acid has been described, which could be adapted.[1]

General Synthetic Approach

A potential synthetic pathway could involve the reaction of a suitable precursor, such as tetrahydro-4H-pyran-4-one, with a Grignard reagent derived from 1-bromo-4-fluorobenzene, followed by carboxylation.

Illustrative Synthetic Workflow:

Caption: Illustrative workflow for the synthesis of the target compound.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties are predicted.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| logP | ~1.5 - 2.5 |

| pKa | ~4.5 (Carboxylic Acid) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural components are found in molecules with diverse therapeutic applications.

-

Tetrahydropyran Moiety in Drug Design: The tetrahydropyran ring is a feature of various bioactive molecules. For instance, derivatives of tetrahydropyran have been explored as inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor, which is implicated in cancer.[2][3] Other complex molecules containing this ring have been investigated as MDM2 inhibitors, which are of interest in oncology.[4]

-

4-Fluorophenyl Group in Medicinal Chemistry: The introduction of a fluorine atom at the para-position of a phenyl ring is a common strategy in drug design. This substitution can influence electronic properties, metabolic stability (by blocking potential sites of oxidation), and binding interactions with protein targets.

Given these precedents, it is conceivable that this compound could be investigated in screening campaigns for a variety of targets. A hypothetical interaction with a kinase, for example, might involve the carboxylic acid forming a key hydrogen bond in the active site, with the fluorophenyl group occupying a hydrophobic pocket.

Hypothetical Kinase Inhibition Signaling Pathway:

Caption: A generalized signaling pathway illustrating potential kinase inhibition.

Experimental Protocols (Illustrative)

The following are generalized protocols that would be applicable to the initial investigation of a novel small molecule like this compound.

General Procedure for Synthesis

Materials:

-

1-bromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Tetrahydro-4H-pyran-4-one

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

-

Grignard Reagent Formation: Under an inert atmosphere, magnesium turnings in anhydrous THF are treated with a solution of 1-bromo-4-fluorobenzene in anhydrous THF. The reaction is initiated (e.g., with a small crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for several hours.

-

Carboxylation: The reaction mixture is poured over crushed dry ice, and the resulting slurry is allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution. The basic aqueous layer is then acidified with 1 M HCl and extracted with diethyl ether. The final organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Protocol:

-

A kinase reaction mixture is prepared containing the kinase, peptide substrate, and kinase buffer.

-

Serial dilutions of the test compound in DMSO are prepared and added to the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a specified temperature for a set period (e.g., 60 minutes at 30 °C).

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a molecule of potential interest for which a clear biological rationale and developmental history are not yet publicly documented. Its structure, however, contains motifs that are well-regarded in medicinal chemistry for their favorable properties. The synthetic accessibility and the presence of these key pharmacophores suggest that this compound could be a candidate for inclusion in high-throughput screening libraries to uncover novel biological activities. Future research would need to focus on systematic screening against a diverse panel of biological targets to identify a primary mechanism of action. Subsequent studies would then involve lead optimization, detailed preclinical evaluation including in vitro and in vivo pharmacology, and ADME/Tox profiling to ascertain its potential as a therapeutic agent. For now, it remains an intriguing chemical entity awaiting its discovery narrative.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 473706-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural rigidity, the presence of a hydrogen bond acceptor in the tetrahydropyran ring, and the 4-fluorophenyl moiety make it a valuable intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its application in drug discovery, particularly as a key component in the development of therapeutic agents targeting the MDM2-p53 signaling pathway. While specific experimental data for this compound is not extensively published, this document compiles information from analogous structures and established synthetic methodologies to serve as a practical resource for researchers.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 473706-11-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₃FO₃ | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Boiling Point | 365.4 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.269 g/cm³ (Predicted) | N/A |

| Flash Point | 174.8 °C (Predicted) | N/A |

| Refractive Index | 1.536 (Predicted) | N/A |

| LogP | 1.95850 (Predicted) | N/A |

| PSA (Polar Surface Area) | 46.53 Ų | N/A |

Plausible Synthetic Routes and Experimental Protocols

Route 1: Grignard Reaction Followed by Carboxylation

This is a common and direct method for the synthesis of 4-aryl-4-carboxylic acid derivatives from a ketone. The workflow involves the formation of a Grignard reagent from 1-bromo-4-fluorobenzene, its addition to tetrahydro-4H-pyran-4-one, and subsequent carboxylation of the resulting tertiary alkoxide with carbon dioxide.

Experimental Protocol (Representative):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

Nucleophilic Addition: The solution of 4-fluorophenylmagnesium bromide is cooled to 0 °C. A solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Carboxylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath) and poured over an excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature.

-

Workup and Purification: An aqueous solution of a strong acid (e.g., 1 M HCl) is added to quench the reaction and dissolve the magnesium salts. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Route 2: Strecker-type Synthesis

This alternative route involves the formation of an α-aminonitrile from tetrahydro-4H-pyran-4-one, followed by hydrolysis to the carboxylic acid. This method is analogous to the Strecker synthesis of amino acids.

Experimental Protocol (Representative):

-

α-Aminonitrile Formation: To a solution of sodium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.) in aqueous ammonia, tetrahydro-4H-pyran-4-one (1.0 eq.) is added. The mixture is stirred at room temperature for several hours to a day. The resulting α-aminonitrile may precipitate and can be collected by filtration.

-

Introduction of the Fluorophenyl Group (via Sandmeyer-type reaction): This step is more complex and less direct than the Grignard route. It would involve diazotization of a precursor aniline. A more direct adaptation of the Strecker synthesis would be to use 4-fluoroaniline directly in the initial step, followed by hydrolysis.

-

Hydrolysis: The isolated α-fluorophenylnitrile intermediate is heated at reflux in a strong aqueous acid (e.g., 6 M HCl) for several hours until the nitrile is fully hydrolyzed to the carboxylic acid. After cooling, the product is isolated by filtration or extraction.

Analytical Characterization (Predicted)

The following tables summarize the predicted spectral data for this compound based on its structure and known data for similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.4-7.5 | Multiplet | 2H | Ar-H (ortho to F) |

| ~7.0-7.1 | Multiplet | 2H | Ar-H (meta to F) |

| ~3.8-4.0 | Multiplet | 2H | -OCH₂- (axial) |

| ~3.6-3.8 | Multiplet | 2H | -OCH₂- (equatorial) |

| ~2.2-2.4 | Multiplet | 2H | -CH₂- (axial) |

| ~1.8-2.0 | Multiplet | 2H | -CH₂- (equatorial) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178-182 | -COOH |

| ~162 (d, J ≈ 245 Hz) | Ar-C (para to carboxyl) |

| ~138-140 | Ar-C (ipso) |

| ~128-130 (d, J ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~115-117 (d, J ≈ 21 Hz) | Ar-CH (meta to F) |

| ~64-66 | -OCH₂- |

| ~45-48 | Quaternary Carbon |

| ~34-36 | -CH₂- |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch (ether) |

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 207 | [M - OH]⁺ |

| 179 | [M - COOH]⁺ |

| 123 | [C₇H₄FO]⁺ |

| 95 | [C₆H₅F]⁺ |

Application in Drug Discovery: An Intermediate for MDM2 Inhibitors

This compound is a valuable building block in the synthesis of potent and selective inhibitors of the Murine Double Minute 2 (MDM2) protein. The tetrahydropyran moiety serves as a rigid scaffold and a bioisostere for other cyclic systems like cyclohexane, offering improved physicochemical properties such as solubility while providing a hydrogen bond acceptor through its ether oxygen.

The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of these complex inhibitors often involves the coupling of the this compound moiety with other complex heterocyclic systems. The carboxylic acid group provides a convenient handle for amide bond formation.

The MDM2-p53 Signaling Pathway

The MDM2-p53 signaling pathway is a critical regulator of cell growth and apoptosis. Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to the stabilization and activation of p53.

As illustrated in the diagram, MDM2 inhibitors containing the this compound scaffold are designed to physically block the binding of MDM2 to p53. This prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation and the activation of its downstream targets, ultimately resulting in the suppression of tumor growth.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique structural features make it an attractive component for the design of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for researchers working with this and related compounds. Further research into the specific synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthesis is a three-step process commencing with the Grignard reaction of 4-fluorophenylmagnesium bromide with tetrahydro-4H-pyran-4-one, followed by the conversion of the resultant tertiary alcohol to a nitrile, and culminating in the hydrolysis of the nitrile to the final carboxylic acid.

Experimental Protocols

The synthesis is divided into three primary stages:

Step 1: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol

This step involves the nucleophilic addition of a Grignard reagent to a cyclic ketone.

-

Materials: Magnesium turnings, 1-bromo-4-fluorobenzene, anhydrous diethyl ether or tetrahydrofuran (THF), tetrahydro-4H-pyran-4-one, ammonium chloride solution (saturated).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium suspension to initiate the Grignard reaction. Initiation can be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.[1][2]

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-